4-Cyclobutylbenzaldehyde
Overview
Description
4-Cyclobutylbenzaldehyde is an organic compound with the molecular formula C₁₁H₁₂O and a molecular weight of 160.21 g/mol It is characterized by a benzaldehyde moiety substituted with a cyclobutyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyclobutylbenzaldehyde can be synthesized through a palladium-catalyzed cross-coupling reaction. One common method involves the reaction of 4-iodobenzaldehyde with cyclobutylzinc bromide in the presence of bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide in tetrahydrofuran at 60°C for 14 hours . The reaction mixture is then purified by silica gel column chromatography to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale application of the aforementioned synthetic route, with optimization for yield and purity. Industrial processes may also incorporate microwave irradiation to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclobutylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: Formation of derivatives through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thiosemicarbazide in the presence of p-toluenesulfonic acid and maleic anhydride under microwave irradiation.
Major Products:
Oxidation: 4-Cyclobutylbenzoic acid.
Reduction: 4-Cyclobutylbenzyl alcohol.
Substitution: Various thiosemicarbazone derivatives.
Scientific Research Applications
4-Cyclobutylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclobutylbenzaldehyde is primarily related to its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The cyclobutyl group may influence the compound’s steric and electronic properties, affecting its reactivity and interactions with molecular targets .
Comparison with Similar Compounds
- Benzaldehyde
- 4-Methylbenzaldehyde
- 4-Tert-butylbenzaldehyde
Comparison: 4-Cyclobutylbenzaldehyde is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic characteristics compared to other benzaldehyde derivatives.
Properties
IUPAC Name |
4-cyclobutylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-8-9-4-6-11(7-5-9)10-2-1-3-10/h4-8,10H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLPGLPKDLRMKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.